molecular formula C10H14O3 B082261 2,4,5-Trimethoxytoluene CAS No. 14894-74-7

2,4,5-Trimethoxytoluene

Cat. No. B082261
CAS RN: 14894-74-7
M. Wt: 182.22 g/mol
InChI Key: UUJBBNSZJILFNT-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxytoluene is a chemical compound with the molecular formula C10H14O3 . It has an average mass of 182.216 Da and a monoisotopic mass of 182.094299 Da .


Synthesis Analysis

A convenient method for the preparation of Coenzyme Q1 from the cheap and readily available 3,4,5-Trimethoxytoluene has been developed . CoQ1 was synthesized in moderate yield by a two-step procedure involving the key reaction of allyl bromide with CoQ0 through a redox chain reaction . This reaction is efficient and could be used for the synthesis of other CoQ compounds .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethoxytoluene consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure can be represented as (CH3O)3C6H2CH3 .


Chemical Reactions Analysis

2,4,5-Trimethoxytoluene has been used as a substructure model compound in the reaction of trimethoprim with free available chlorine (i.e., HOCl) .


Physical And Chemical Properties Analysis

2,4,5-Trimethoxytoluene has a density of 1.0±0.1 g/cm3, a boiling point of 259.0±35.0 °C at 760 mmHg, and a flash point of 85.1±23.2 °C . It has a molar refractivity of 51.1±0.3 cm3, a polar surface area of 28 Å2, and a molar volume of 177.7±3.0 cm3 .

Scientific Research Applications

  • Selective Liquid-Phase Oxidation to 3,4,5-Trimethoxybenzaldehyde

    A study developed a method for the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde, an important intermediate in medicine production. Using Co(OAc)2–Mn(OAc)2, a high yield of the aldehyde was obtained, highlighting its potential in pharmaceutical synthesis (Kitajima et al., 1988).

  • Isolation from the Genus ‘Stockwellia’

    2,4,6-Trimethoxytoluene has been isolated from the genus ‘Stockwellia’, suggesting its natural occurrence and potential use in natural product chemistry (Brophy et al., 1992).

  • Anodic Oxidation Mechanism Study

    An investigation into the anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile revealed insights into its reaction mechanism, which could inform further synthetic applications (Said et al., 2002).

  • Synthesis Process Development

    A study described the synthesis process of 3,4,5-Trimethoxytoluene (TMT), starting from p-cresol. This process development is significant for the production of TMT as an intermediate in various chemical syntheses (Sankaranarayanan and Chandalia, 2006).

  • Use in Borheterocycle Synthesis

    Research demonstrated the use of 2,4,6-Trimethoxytoluene in the synthesis of stable boron heterocycles, which are important in natural product chemistry (Schiemenz and Schmidt, 1976).

  • Quantitative Determination in Biological Samples

    A study used a headspace-solid phase microextraction-gas chromatography-mass spectrometry method for the quantitative determination of various compounds including 2,3,5-trimethoxytoluene in biological samples (Zhang et al., 2016).

Safety And Hazards

The safety data sheet for 2,4,5-Trimethoxytoluene recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It suggests using personal protective equipment and ensuring adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

1,2,4-trimethoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-5-9(12-3)10(13-4)6-8(7)11-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJBBNSZJILFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505510
Record name 1,2,4-Trimethoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethoxytoluene

CAS RN

14894-74-7
Record name 1,2,4-Trimethoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Simmons, RT Borchardt - Journal of Labelled Compounds …, 1983 - Wiley Online Library
Convenient syntheses of 2,4‐,α,α‐ and β,β‐deuterium labelled 6‐hydroxydopamines have been developed. 2,4,5‐Trimethoxybenzaldehyde (1) was reductively aminated to give 2,4,5‐…
J Rinkel, A Babczyk, T Wang, M Stadler, JS Dickschat - 2018 - repository.helmholtz-hzi.de
The volatiles emitted by the ascomycetes Hypoxylon griseobrunneum and Hypoxylon macrocarpum (Hypoxylaceae, Xylariales) were collected by use of a closed-loop stripping …
Number of citations: 2 repository.helmholtz-hzi.de
J Rinkel, A Babczyk, T Wang, M Stadler… - Beilstein Journal of …, 2018 - beilstein-journals.org
The volatiles emitted by the ascomycetes Hypoxylon griseobrunneum and Hypoxylon macrocarpum (Hypoxylaceae, Xylariales) were collected by use of a closed-loop stripping …
Number of citations: 8 www.beilstein-journals.org
N Garnier, P Richardin, V Cheynier, M Regert - Analytica Chimica Acta, 2003 - Elsevier
If some ceramics, such as vinary amphorae attest the consumption and trade of wine in the Roman world, the first wine productions in Occident often stay undocumented. Chemical …
Number of citations: 91 www.sciencedirect.com
JW McDonald, JE Miller, M Kim, SE Velu - Tetrahedron letters, 2018 - Elsevier
Murrayaquinones A–D is a group of four bioactive carbazole-1,4-dione natural products isolated from the root bark of the plant Murraya eucrestifolia hayata. Murrayaquinone is …
Number of citations: 4 www.sciencedirect.com
BDW Luff, WH Perkin, R Robinson - Journal of the Chemical Society …, 1910 - pubs.rsc.org
… The oxidation of 2 : 4 : 5-trimethoxytoluene to asaronic acid was carried out under the following conditions. The finely-powdered substance (2 grams) was suspended in water (50 cc), …
Number of citations: 12 pubs.rsc.org
YT Tung, TC Tsai, YH Kuo, CC Yen, JY Sun… - Phytomedicine, 2014 - Elsevier
Purpose Antrodia camphorata (AC), a highly valued polypore mushroom native only to Taiwan, has been traditionally used as a medicine for the treatment of food and drug intoxication, …
Number of citations: 16 www.sciencedirect.com
R Barnett, P Stallforth - Chemistry–A European Journal, 2018 - Wiley Online Library
Natural products are invaluable sources of structural diversity and complexity ideally suited for the development of therapeutic agents. The search for novel bioactive molecules has …
RL Nyland II - 2007 - search.proquest.com
The bifunctional protein apurinic endonuclease 1/redox-enhancing factor 1 (Ape1/Ref-1) has two functions in the cell: repair of apurinic sites in DNA and regulation of transcription …
Number of citations: 2 search.proquest.com
BM Zerihun - 1991 - search.proquest.com
This thesis describes the phytochemical investigation of three African Euphorbiaceae species namely; Pentabrachium reticulatum, Clutia abyssinica and Elaeophorbia drupifera. It also …
Number of citations: 0 search.proquest.com

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